molecular formula C10H12BrN5O3 B14136839 5'-Bromo-5'-deoxyadenosine CAS No. 4337-12-6

5'-Bromo-5'-deoxyadenosine

Cat. No.: B14136839
CAS No.: 4337-12-6
M. Wt: 330.14 g/mol
InChI Key: APFCZYXFEJIYLA-KQYNXXCUSA-N
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Description

5’-Bromo-5’-deoxyadenosine is a synthetic nucleoside analog with the molecular formula C10H12BrN5O3. It is characterized by the substitution of a bromine atom at the 5’ position of the ribose moiety, replacing the hydroxyl group typically found in adenosine. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-5’-deoxyadenosine typically involves the bromination of 5’-deoxyadenosine. One common method is the reaction of 5’-deoxyadenosine with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of 5’-Bromo-5’-deoxyadenosine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, enzymatic methods using fluorinase enzymes have been explored for the synthesis of halogenated nucleosides, including 5’-Bromo-5’-deoxyadenosine .

Chemical Reactions Analysis

Types of Reactions: 5’-Bromo-5’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5’-Bromo-5’-deoxyadenosine involves its incorporation into nucleic acids or interaction with specific enzymes. The bromine atom at the 5’ position can influence the compound’s binding affinity and specificity for target molecules. In enzymatic reactions, 5’-Bromo-5’-deoxyadenosine can act as a substrate or inhibitor, affecting the activity of nucleoside phosphorylases and other related enzymes .

Comparison with Similar Compounds

Properties

CAS No.

4337-12-6

Molecular Formula

C10H12BrN5O3

Molecular Weight

330.14 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(bromomethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12BrN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

InChI Key

APFCZYXFEJIYLA-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CBr)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CBr)O)O)N

Origin of Product

United States

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